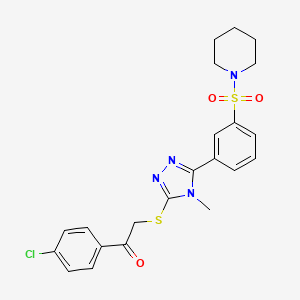![molecular formula C10H9NO5 B2649906 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone CAS No. 57672-32-9](/img/structure/B2649906.png)
1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(7-NITRO-2,3-DIHYDRO-BENZO(1,4)DIOXIN-6-YL)-2-PHENYL-ACETAMIDE” has a similar structure . It has a linear formula of C16H14N2O5 and a molecular weight of 314.3 . Another related compound is “7-NITRO-2,3-DIHYDRO-BENZO[1,4]DIOXIN-6-YLAMINE” with a linear formula of C8H8N2O4 and a molecular weight of 196.164 .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques such as NMR . For example, the NMR spectrum of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide” has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point and molecular weight, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Photochemical Reactivity and Molecular Electronics
One study delved into the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, examining its photochemical reactivity in liquid and solid states. This research could suggest potential applications of similar compounds in understanding lignin degradation or synthesis processes (Castellan et al., 1990). Additionally, research on a molecule containing a nitroamine redox center highlights the potential of similar compounds in molecular electronics, showing negative differential resistance and significant on-off peak-to-valley ratios (Chen et al., 1999).
Environmental and Sensory Applications
Compounds like 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone may also find applications in environmental science. For instance, the study of PM2.5-bound nitrated and oxygenated polycyclic aromatic hydrocarbons in industrial sites of South China explored their seasonal and diurnal variations, suggesting the potential environmental monitoring capabilities of such compounds (Wei et al., 2012). Furthermore, novel MOFs with open ketone group sites demonstrated luminescent sensing for nitrobenzene and iron(III), indicating the utility of similar compounds in developing sensitive materials for detecting pollutants or hazardous substances (Zhang et al., 2017).
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of similar compounds reveals diverse applications in organic chemistry. For example, the synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties suggests applications in medicinal chemistry, particularly as analgesic and anti-inflammatory agents (Abadi et al., 2005). Additionally, studies on oxidative cleavage of β-keto sulfones via nitrous acid indicate methods for generating arene carboxylic acids, demonstrating the potential for such compounds in synthetic organic chemistry (Abdel‐Aziz, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHONNSYOVXZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-mesityl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2649823.png)
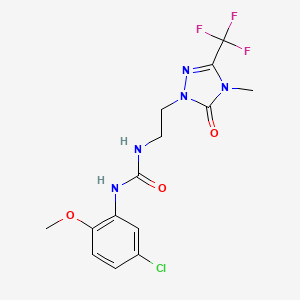
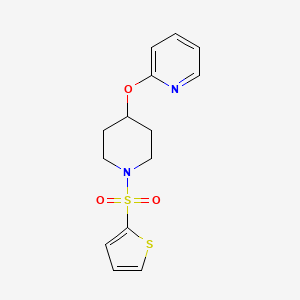

![4-(2-chlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649828.png)
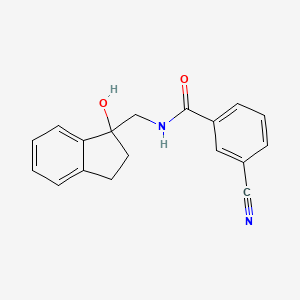
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B2649835.png)
![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)
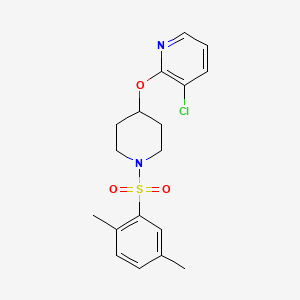

![3-(4-Fluorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2649841.png)
